molecular formula C12H12N4O2 B7876205 (1Z)-N'-hydroxy-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethanimidamide

(1Z)-N'-hydroxy-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethanimidamide

Cat. No.: B7876205
M. Wt: 244.25 g/mol
InChI Key: DEBOVKJOLZQJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z)-N’-hydroxy-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethanimidamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-hydroxy-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethanimidamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Hydroxylation and Amidation: The final steps involve the hydroxylation of the intermediate compound followed by amidation to introduce the ethanimidamide moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Receptor Binding: May be studied for its binding affinity to various biological receptors.

Medicine

    Drug Development:

Industry

    Material Science: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1Z)-N’-hydroxy-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethanimidamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar core structures but different substituents.

    Phenylpyridazines: Compounds with a phenyl group attached to a pyridazine ring.

Uniqueness

The uniqueness of (1Z)-N’-hydroxy-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethanimidamide lies in its specific substituents and their arrangement, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

N'-hydroxy-2-(6-oxo-3-phenylpyridazin-1-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c13-11(15-18)8-16-12(17)7-6-10(14-16)9-4-2-1-3-5-9/h1-7,18H,8H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBOVKJOLZQJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.